CVD Growth Rate: Lithium Methanolate Niobium(5+) vs. Lithium Niobium Ethoxide
Lithium methanolate niobium(5+) (5% w/v in methanol) enables stoichiometric LiNbO3 or Nb2O5 thin film deposition via CVD with a growth rate of 5–10 nm/min when vaporized at 80–120°C and decomposed at 400–600°C . In comparison, lithium niobium ethoxide (LiNb(OEt)6) used in spray MOCVD processes exhibits relatively low vapor pressure and requires mist-assisted transport rather than direct vapor delivery, which can limit deposition uniformity and throughput [1]. The methoxide's higher volatility at moderate temperatures offers a tangible processing advantage for standard hot-wall CVD reactor configurations.
| Evidence Dimension | CVD Film Growth Rate |
|---|---|
| Target Compound Data | 5–10 nm/min |
| Comparator Or Baseline | Lithium niobium ethoxide (LiNb(OEt)6): Low vapor pressure; requires spray MOCVD mist transport (quantitative growth rate not reported) |
| Quantified Difference | Target compound enables direct vapor delivery; comparator requires mist-assisted transport |
| Conditions | Vaporization: 80–120°C; Decomposition: 400–600°C on substrate |
Why This Matters
The 5–10 nm/min growth rate defines reactor throughput and film thickness control; the ability to use standard thermal vaporization rather than mist delivery reduces capital equipment complexity.
- [1] Wernberg, A.A.; Gysling, H.J.; Filo, A.J.; Blanton, T.N. Single-crystalline growth of LiNbO3 on LiTaO3 by spray metalorganic chemical vapor deposition using the single source precursor LiNb(OEt)6. Journal of Crystal Growth 1994, 140 (1-2), 57-64. View Source
